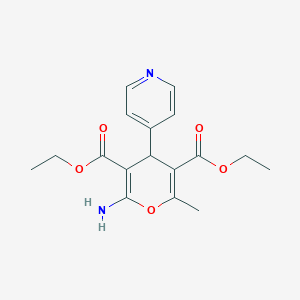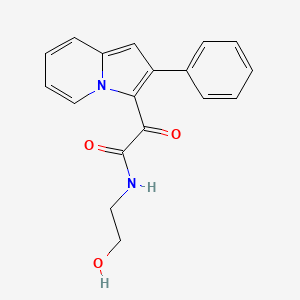![molecular formula C27H39NO4 B4998956 2,6-di-tert-butyl-4-[(2,3-dimethoxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4998956.png)
2,6-di-tert-butyl-4-[(2,3-dimethoxyphenyl)(4-morpholinyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-di-tert-butyl-4-[(2,3-dimethoxyphenyl)(4-morpholinyl)methyl]phenol, also known as BHA-DMMP, is a synthetic antioxidant that has been widely used in various industrial and consumer products. It has been extensively studied for its potential health benefits and its mechanism of action in preventing oxidative damage in cells.
Wirkmechanismus
2,6-di-tert-butyl-4-[(2,3-dimethoxyphenyl)(4-morpholinyl)methyl]phenol acts as an antioxidant by donating a hydrogen atom to a free radical, thereby neutralizing it and preventing it from damaging cells. It also chelates metal ions, which can catalyze the formation of free radicals. This compound has been shown to scavenge a wide range of free radicals, including superoxide, hydroxyl, and peroxyl radicals.
Biochemical and Physiological Effects
This compound has been shown to protect against oxidative damage in various cell types, including liver, brain, and heart cells. It has also been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes. This compound has been shown to have a low toxicity profile and is generally considered safe for consumption.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-di-tert-butyl-4-[(2,3-dimethoxyphenyl)(4-morpholinyl)methyl]phenol is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other antioxidants. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life in vivo, which may limit its effectiveness as an antioxidant.
Zukünftige Richtungen
Future research on 2,6-di-tert-butyl-4-[(2,3-dimethoxyphenyl)(4-morpholinyl)methyl]phenol could focus on its potential use as a therapeutic agent for various diseases, including diabetes, cardiovascular disease, and neurodegenerative diseases. Studies could also investigate the optimal dosage and delivery methods for this compound to maximize its effectiveness. Additionally, research could explore the use of this compound in combination with other antioxidants or drugs to enhance its protective effects.
Synthesemethoden
2,6-di-tert-butyl-4-[(2,3-dimethoxyphenyl)(4-morpholinyl)methyl]phenol is synthesized by reacting 2,6-di-tert-butyl-4-hydroxytoluene (BHT) with 2,3-dimethoxybenzaldehyde and morpholine in the presence of a catalyst. The reaction yields this compound as a white crystalline powder with a melting point of 97-99°C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
2,6-di-tert-butyl-4-[(2,3-dimethoxyphenyl)(4-morpholinyl)methyl]phenol has been widely used as an antioxidant in various industrial and consumer products, including food, cosmetics, and pharmaceuticals. It has been shown to prevent lipid oxidation and extend the shelf life of products. This compound has also been studied for its potential health benefits, including its ability to protect against oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-[(2,3-dimethoxyphenyl)-morpholin-4-ylmethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO4/c1-26(2,3)20-16-18(17-21(24(20)29)27(4,5)6)23(28-12-14-32-15-13-28)19-10-9-11-22(30-7)25(19)31-8/h9-11,16-17,23,29H,12-15H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGZCJMJAKLHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=C(C(=CC=C2)OC)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4998874.png)
![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998880.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B4998884.png)

![2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2,5-dioxo-1-pyrrolidinyl)acetate](/img/structure/B4998890.png)

![3,3-dimethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998900.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3,4-dimethylphenyl)acetamide]](/img/structure/B4998904.png)
![N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4998907.png)
![N-[4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4998921.png)
![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4998933.png)


![3-fluoro-2-[methyl(phenylacetyl)amino]benzoic acid](/img/structure/B4998975.png)